molecular formula C6H6N4 B11922961 7h-Pyrrolo[2,3-c]pyridazin-3-amine

7h-Pyrrolo[2,3-c]pyridazin-3-amine

Katalognummer: B11922961
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: QHJRHSOXONVZPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-c]pyridazin-3-amine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system comprising a pyrrole ring and a pyridazine ring. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazin-3-amine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The cyclization process can be catalyzed by various agents, including palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7H-Pyrrolo[2,3-c]pyridazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 7H-Pyrrolo[2,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7H-Pyrrolo[2,3-c]pyridazin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile scaffold in drug discovery highlight its significance .

Eigenschaften

Molekularformel

C6H6N4

Molekulargewicht

134.14 g/mol

IUPAC-Name

7H-pyrrolo[2,3-c]pyridazin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H2,7,9)(H,8,10)

InChI-Schlüssel

QHJRHSOXONVZPS-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NN=C(C=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.